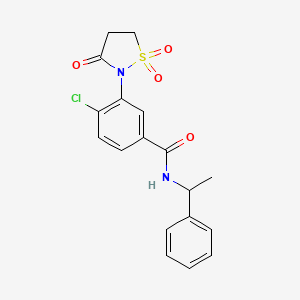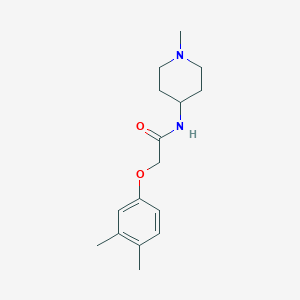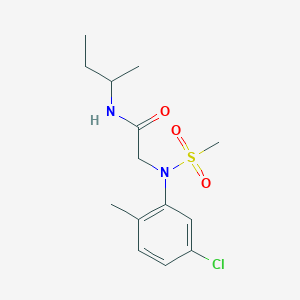
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide, also known as COTI-2, is a small molecule compound that has been studied for its potential anti-cancer properties. COTI-2 is a member of the thiosemicarbazone family of compounds and has been shown to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells.
Mécanisme D'action
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide works by binding to the core domain of mutant p53 proteins and disrupting their ability to interact with other proteins in the cell. This leads to the destabilization of mutant p53 proteins and their subsequent degradation by the cell's protein degradation machinery. The inhibition of mutant p53 activity by 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy. 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide is its high purity and yield, which makes it suitable for use in scientific research. In addition, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy. However, one limitation of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide is its specificity for mutant p53 proteins, which limits its potential use in cancers that do not have mutant p53 proteins.
Orientations Futures
For research on 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide include the development of more potent and selective derivatives of the compound. In addition, further studies are needed to determine the optimal dosing and administration of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide for cancer therapy. Finally, studies are needed to determine the potential use of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Méthodes De Synthèse
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chloro-3-thiosemicarbazone benzamide. This intermediate product is then reacted with 1-phenylethylamine to form the final product, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide. The synthesis of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target and inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are known to contribute to cancer progression and resistance to chemotherapy. By inhibiting the activity of mutant p53 proteins, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has the potential to sensitize cancer cells to chemotherapy and improve patient outcomes.
Propriétés
IUPAC Name |
4-chloro-N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12(13-5-3-2-4-6-13)20-18(23)14-7-8-15(19)16(11-14)21-17(22)9-10-26(21,24)25/h2-8,11-12H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKUGULJWBXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)N3C(=O)CCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)


![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5065184.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5065192.png)

![3,4-dichloro-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5065204.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5065218.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065219.png)
![2-[(4-nitrobenzoyl)amino]ethyl acetate](/img/structure/B5065225.png)
![ethyl 1-[(benzylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5065234.png)
